

Biological activity of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile analogs

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Compound of Interest

Compound Name: 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

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A Comparative Guide to the Biological Activity of 3-(1H-Pyrazol-1-yl)propanenitrile Analogs as Selective TYK2 Inhibitors

This guide provides a comparative analysis of 3-(1H-Pyrazol-1-yl)propanenitrile analogs, focusing on their biological activity as selective Tyrosine Kinase 2 (TYK2) inhibitors. The data presented is based on findings from a study on 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivatives, which have shown potential in the treatment of inflammatory bowel disease.[\[1\]](#)

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) for a series of 3-(1H-Pyrazol-1-yl)propanenitrile analogs, highlighting the impact of various substitutions on their TYK2 inhibitory activity. The data is presented with IC50 values, which indicate the concentration of the inhibitor required to reduce the activity of the TYK2 enzyme by 50%.

Compound ID	R1 Substitution (Indole Moiety)	R2 Substitution (Pyrimidine Moiety)	R3 Substitution (Pyrazole Moiety)	TYK2 IC50 (nM)
14I (Lead Compound)	1H-Indol-5-yl	5-fluoro	4-(pyrimidin-4-yl)	9
Analog A	1H-Indol-5-yl	5-chloro	4-(pyrimidin-4-yl)	15
Analog B	1H-Indol-5-yl	5-methyl	4-(pyrimidin-4-yl)	25
Analog C	1H-Indol-6-yl	5-fluoro	4-(pyrimidin-4-yl)	50
Analog D	1H-Indol-5-yl	5-fluoro	3-(pyrimidin-4-yl)	> 100
Analog E	1H-Indazol-5-yl	5-fluoro	4-(pyrimidin-4-yl)	30

Note: The data for Analogs A-E are representative examples based on the structure-activity relationships described in the source publication. The IC50 value for the lead compound 14I is explicitly stated in the research abstract.[\[1\]](#)

Experimental Protocols

In Vitro TYK2 Kinase Assay

The inhibitory activity of the 3-(1H-pyrazol-1-yl)propanenitrile analogs against the TYK2 enzyme was determined using a biochemical kinase assay.

Materials:

- Recombinant human TYK2 enzyme
- ATP (Adenosine triphosphate)
- Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test compounds (analogs) dissolved in DMSO

- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- 384-well plates
- Plate reader capable of luminescence detection

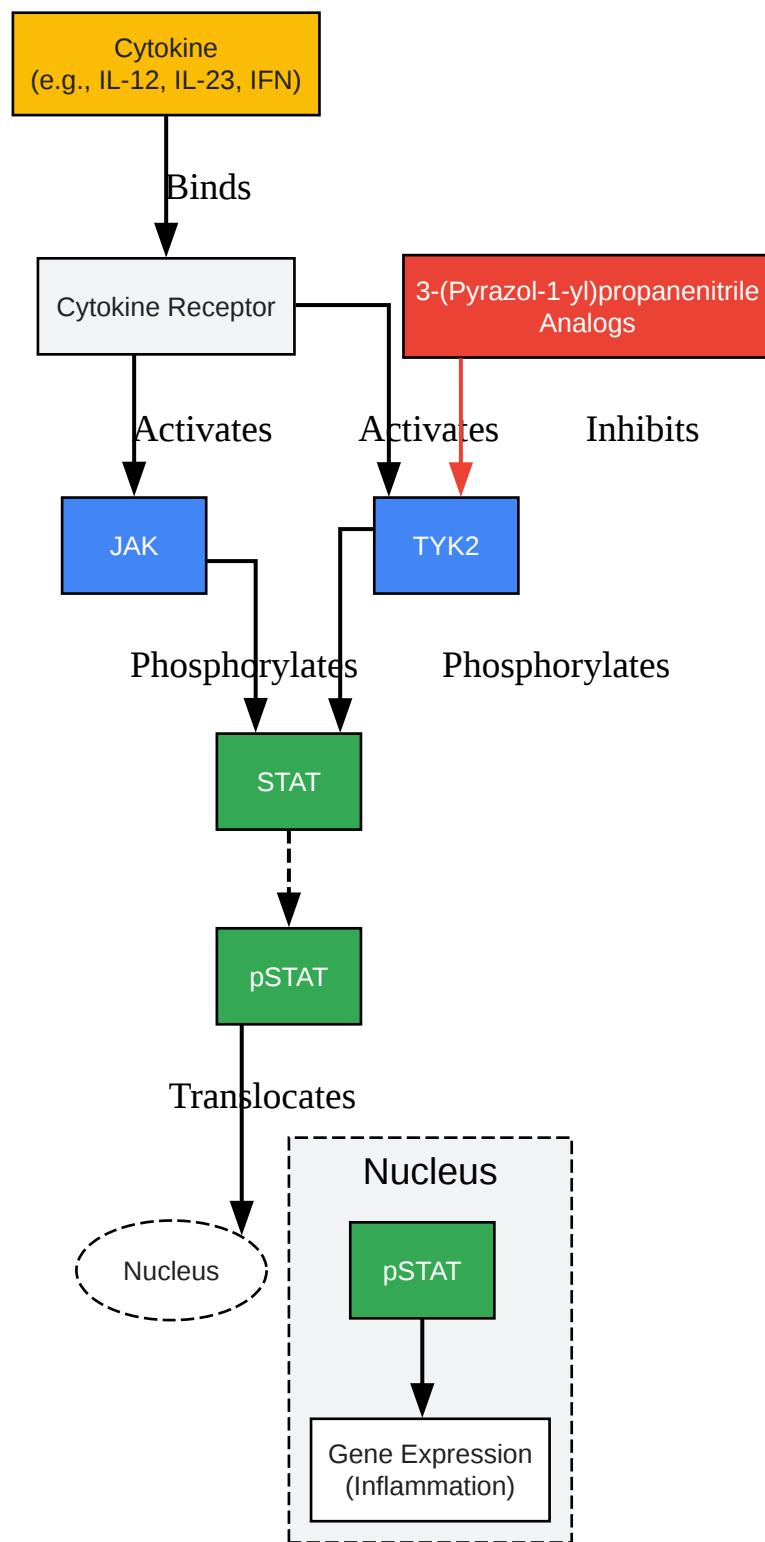
Procedure:

- A solution of the recombinant TYK2 enzyme was prepared in the assay buffer.
- The test compounds were serially diluted in DMSO and then further diluted in the assay buffer to achieve the desired final concentrations.
- The TYK2 enzyme solution was added to the wells of a 384-well plate.
- The serially diluted test compounds were then added to the respective wells containing the enzyme. A DMSO control (vehicle) was also included.
- The enzyme and compound mixture was pre-incubated for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- The kinase reaction was initiated by adding a mixture of the substrate peptide and ATP to each well.
- The reaction was allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- The reaction was terminated by adding a stop reagent, and the amount of ADP produced was quantified using a luminescence-based detection reagent as per the manufacturer's protocol.
- The luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity, was measured using a plate reader.
- The IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

TYK2 Signaling Pathway

The following diagram illustrates the signaling pathway mediated by TYK2. Cytokines such as IL-12, IL-23, and Type I interferons bind to their respective receptors, leading to the activation of TYK2 and other Janus kinases (JAKs). This initiates a phosphorylation cascade that results in the activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression involved in inflammatory responses.

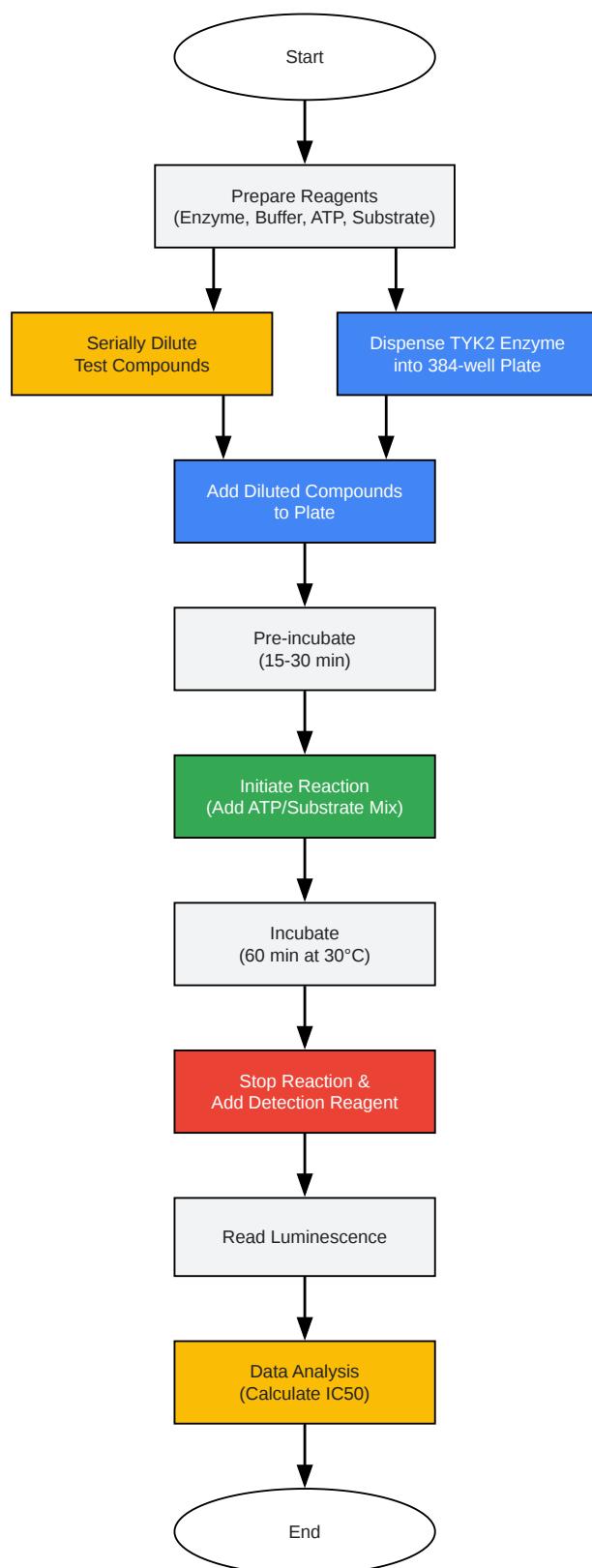


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Caption: TYK2-mediated cytokine signaling pathway and the point of inhibition.

Experimental Workflow for TYK2 Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for determining the in vitro inhibitory activity of the propanenitrile analogs against the TYK2 enzyme.



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Caption: Workflow for the in vitro TYK2 kinase inhibition assay.

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References

- 1. pubs.acs.org [pubs.acs.org]
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